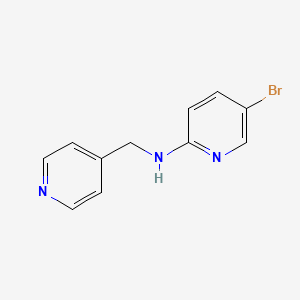

5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine

Description

5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is a brominated pyridine derivative featuring a pyridin-4-ylmethyl substituent. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 5-position and an aminomethylpyridine moiety at the 2-position.

Properties

IUPAC Name |

5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPOIXIFYXNGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridin-2-amine Derivatives

A common approach starts from 2-aminopyridine or its substituted derivatives. Bromination is achieved using reagents such as N-bromo-succinimide (NBS) under controlled temperature to selectively introduce bromine at the 5-position.

- Dissolve 2-amino-4-chloropyridine in methylene chloride.

- Cool the solution to 0°C.

- Slowly add N-bromo-succinimide in batches.

- Stir for 30 minutes until reaction completion is confirmed by TLC.

- Workup includes solvent removal, extraction, washing, drying, and concentration to obtain the brominated intermediate.

This method yields the brominated intermediate with yields up to 87%, demonstrating high selectivity and efficiency.

Formation of the N-(pyridin-4-ylmethyl) Substituent

The N-substitution can be achieved by reacting the brominated pyridin-2-amine intermediate with a pyridin-4-ylmethyl halide or via a coupling reaction.

A notable method involves:

- Using a directing group to protect the amine functionality.

- Employing a Negishi coupling reaction to introduce the methyl group or other substituents at the 3-position, which can be adapted for N-substitution.

- Hydrolysis to remove the directing group and regenerate the free amine.

The Negishi coupling is catalyzed by nickel complexes and uses methyl zinc reagents to replace bromine with methyl or other alkyl groups. This method is well-documented for its mild conditions and high yields.

Hydrolysis and Final Purification

After coupling or substitution, hydrolysis under acidic conditions removes protecting groups, regenerating the amine. The product is purified by extraction, washing, drying, and chromatographic methods to isolate pure 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | N-bromo-succinimide, CH2Cl2, 0°C, 30 min | ~87 | Selective 5-bromo substitution |

| 2 | N-Substitution/Coupling | Pyridin-4-ylmethyl halide or Negishi coupling with Ni catalyst | Variable (high) | Use of directing group and methyl zinc reagents for coupling |

| 3 | Hydrolysis | Acidic aqueous conditions | High | Removal of protecting groups, regeneration of amine |

| 4 | Purification | Extraction, washing, drying, chromatography | - | Ensures high purity of final compound |

Research Findings and Industrial Relevance

- The bromination method using N-bromo-succinimide is scalable from laboratory to pilot scale with consistent yields (~87%) and operational simplicity.

- The Negishi coupling reaction is a powerful tool for selective substitution adjacent to the amino group, providing a mild and efficient route for modifying the pyridine ring, including the introduction of the N-(pyridin-4-ylmethyl) substituent.

- Avoidance of hazardous reagents such as butyllithium or phosphorus oxychloride enhances safety and industrial feasibility.

- The overall synthetic route is short, cost-effective, and adaptable for large-scale production with high purity and yield, addressing common challenges in heterocyclic amine synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine has been investigated for several biological activities:

- Anticancer Properties : Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thus exhibiting potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies suggest that similar pyrimidine derivatives exhibit antibacterial and antifungal properties, indicating that this compound may also possess these activities.

Medicinal Applications

The compound is being explored as a potential drug candidate for various therapeutic applications, particularly in oncology. Its ability to modulate cell signaling pathways and inhibit specific kinases makes it a promising candidate for further drug development.

Industrial Uses

In industrial settings, 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Case Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Breast Cancer | 9.46 | CDK2 inhibition |

| MDA-MB-231 | Breast Cancer | 8.75 | Induction of apoptosis |

| A549 | Lung Cancer | 5.12 | EGFR inhibition |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridinylmethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s bromine atom and pyridin-4-ylmethyl group distinguish it from analogs with alternative substituents. Key comparisons include:

Halogenated Pyridin-2-amines

- 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS: 1039803-54-7) :

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Substituent: Cyclopentylamine and chlorine at the 2-position. Chlorine’s smaller size compared to bromine may alter halogen-bonding interactions .

Heterocyclic Modifications

- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine: Substituent: Oxadiazole ring with a 4-chlorophenyl group.

- 5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine :

Biological Activity

5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a pyridin-4-ylmethyl group attached to the nitrogen of the amine, resulting in a complex structure characterized by two pyridine rings. Its molecular formula is .

The biological activity of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular responses .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : Research indicates that 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown IC50 values ranging from to in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of this compound exhibit significant antifungal and antibacterial activities, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

- Protein Kinase Inhibition : A study demonstrated that 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine effectively inhibits specific protein kinases involved in cancer progression, leading to increased apoptosis in treated cells .

- Safety Profile : In toxicity assessments conducted on Kunming mice, the compound showed no acute toxicity at doses up to , indicating a favorable safety margin for further development .

- Pharmacokinetic Properties : The compound has been noted for its pharmacokinetic profile with an oral bioavailability of following administration, alongside a clearance rate of .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine?

The synthesis typically involves bromination of a pyridin-2-amine precursor followed by N-alkylation with a pyridin-4-ylmethyl group. For example:

- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at the 5-position of the pyridine ring .

- N-Alkylation : React the brominated intermediate with 4-(bromomethyl)pyridine in the presence of a base (e.g., potassium carbonate) and a polar solvent like methanol or ethanol . Optimization may require adjusting reaction time, temperature, and stoichiometry to improve yield and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding interactions. For instance, intermolecular N–H···N hydrogen bonds in the crystal lattice can cause peak splitting .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves structural ambiguities by providing bond lengths, angles, and crystal packing details .

Q. How can purity be ensured during synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification .

- Recrystallization : Ethanol or methanol is effective for obtaining single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- X-ray Diffraction : Resolve tautomerism or positional isomerism by analyzing bond lengths and angles. For example, hydrogen bonding networks (e.g., N–H···N) stabilize dimeric structures in the crystal lattice, which can be refined using programs like SHELXL .

- Cambridge Structural Database (CSD) : Compare experimental data with >250,000 small-molecule structures to identify conformational trends .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Use the InChI key (e.g., UDQGIOYIJKRLFH-UHFFFAOYSA-N for related compounds) to model interactions with biological targets like enzymes or receptors .

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity data from analogs, such as antimicrobial or anticancer agents .

Q. How to analyze conflicting NMR data in structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomerism or dynamic processes.

- Variable Temperature NMR : Identify temperature-dependent conformational changes or hydrogen bonding effects .

- DFT Calculations : Predict chemical shifts using software like Gaussian to validate experimental data .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Continuous Flow Reactors : Improve heat and mass transfer for bromination and alkylation steps .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to reduce byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of analogs?

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like solvent or cell lines .

- Structural Reanalysis : Verify compound identity via X-ray crystallography to rule out misassignment, as seen in studies of N-substituted pyridines .

Q. Why do some studies report low solubility despite structural similarities?

- Crystallographic Insights : Bulky substituents (e.g., cyclohexyl groups) may increase lattice energy, reducing solubility. Co-crystallization with co-solvents or salt formation can mitigate this .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.